Chemotactic Potency: Leu-Pro (162%) Quantitatively Distinguished from Pro-Leu (222%), Gly-Pro (290%), and Val-Pro (90%) in Tetrahymena pyriformis
In a systematic capillary chemotaxis assay using Tetrahymena pyriformis, Leu-Pro elicited a chemotactic potency of 162% at 10⁻⁶ M (p < 0.05), compared to its retro-sequence variant Pro-Leu at 222% (p < 0.01), Gly-Pro at 290% (p < 0.01), Ala-Pro at 262% (p < 0.01), Pro-Pro at 210% (p < 0.01), and Val-Pro at a mere 90% (non-significant) [1]. Leu-Pro thus occupies a quantitatively distinct intermediate potency tier, approximately 60 percentage points lower than Pro-Leu and 128 percentage points lower than Gly-Pro, while outperforming Val-Pro by 72 percentage points. The experimental system employed a quantitative capillary assay with dipeptide solutions at uniform 10⁻⁶ M concentration; chemotactic potency was expressed as a percentage of the vehicle control response [1].
| Evidence Dimension | Chemotactic potency (% of control response) |
|---|---|
| Target Compound Data | Leu-Pro: 162% at 10⁻⁶ M (p < 0.05) |
| Comparator Or Baseline | Pro-Leu: 222% (p < 0.01); Gly-Pro: 290% (p < 0.01); Ala-Pro: 262% (p < 0.01); Pro-Pro: 210% (p < 0.01); Val-Pro: 90% (ns); Phe-Pro: 100% |
| Quantified Difference | Leu-Pro is 60 pp lower than Pro-Leu; 128 pp lower than Gly-Pro; 72 pp higher than Val-Pro |
| Conditions | Capillary chemotaxis assay; Tetrahymena pyriformis; dipeptide concentration 10⁻⁶ M; response expressed as % of control |
Why This Matters
This quantifies that Leu-Pro is not simply interchangeable with its retro variant Pro-Leu or with other proline dipeptides—each produces a distinct, statistically significant chemotactic response magnitude, making compound identity critical for reproducible signaling studies.
- [1] Kőhidai L, Soós P, Csaba G. Effects of dipeptides containing the amino acid, proline on the chemotaxis of Tetrahymena pyriformis. Cell Biol Int. 1997 Jun;21(6):341-5. doi: 10.1006/cbir.1997.0161. PMID: 9268486. Data extracted from CH-Table 1 available at Semmelweis University Chemotaxis Database. View Source
